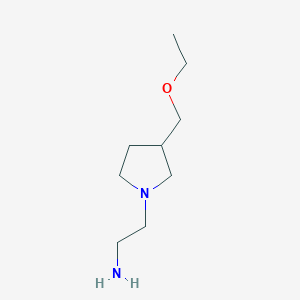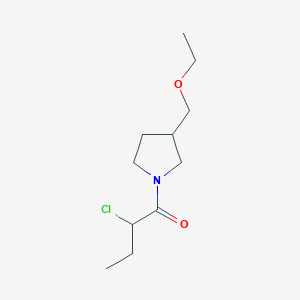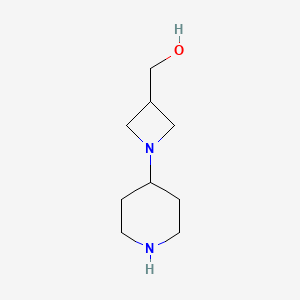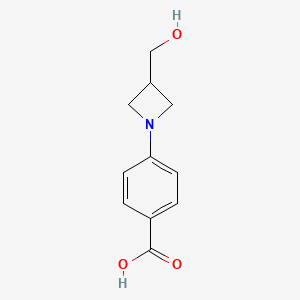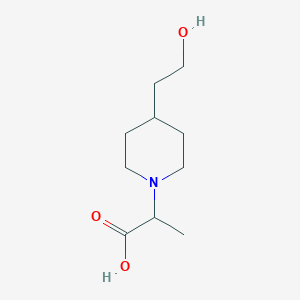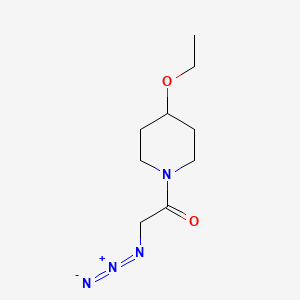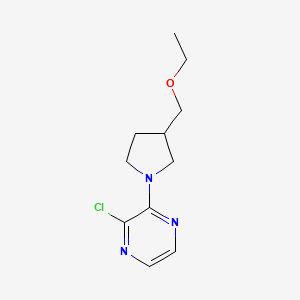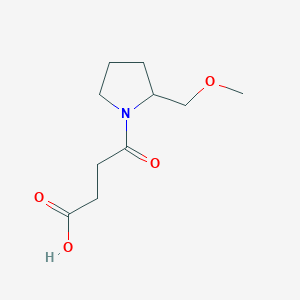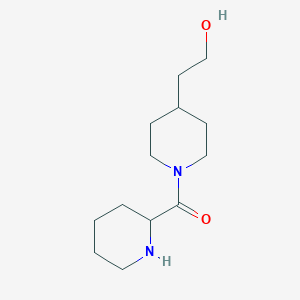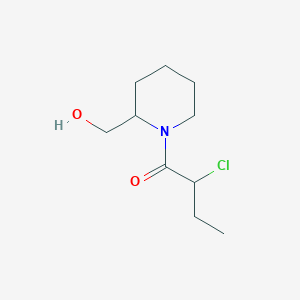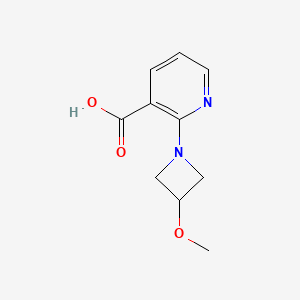
4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidine
Vue d'ensemble
Description
Pyrrolidine and piperidine are both important nitrogen-containing heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring and the six-membered piperidine ring are common structures in many pharmaceuticals .
Synthesis Analysis
Pyrrolidine and piperidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The structure of these compounds is characterized by sp3 hybridization, which allows efficient exploration of the pharmacophore space . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Chemical Reactions Analysis
The reactions leading to the formation of various piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . It’s worth noting that the reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by various factors, including the presence of heteroatomic fragments and the spatial orientation of substituents .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
- A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of significant interest in medicinal chemistry, was proposed, offering a simpler approach for producing such compounds in large quantities. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be readily prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (R. Smaliy, et al., 2011).
Biological Activities and Applications
- A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were synthesized and tested for their electrocardiographic, antiarrhythmic, and antihypertensive activities. Some compounds displayed strong antiarrhythmic and antihypertensive activities, suggesting their potential use in treating cardiovascular disorders. The antiarrhythmic and hypotensive effects were found to be related to their alpha-adrenolytic properties, highlighting the significance of the structural moiety in medicinal applications (Barbara Malawska, et al., 2002).
Applications in Drug Design and Material Science
- Applications of piperazine and homopiperazine in drug design are well-documented, with these heterocycles being utilized as scaffolding, terminal elements, and water-solubilizing components in molecule design. This review discusses the applications of pyrrolidine- and fused-pyrrolidine-based mimetics of piperazine and homopiperazine, illustrating derivatives that include stretched and spirocyclic motifs, along with applications of a series of diaminocycloalkanes in bioactive compound design (N. Meanwell, O. Loiseleur, 2022).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and overall structure of the compound.
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity. If the target is a receptor, the compound might act as an agonist or antagonist .
Biochemical Pathways
Without specific information on the compound’s target and mode of action, it’s difficult to say which biochemical pathways might be affected. Compounds with a pyrrolidine ring have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include the compound’s chemical structure, its lipophilicity, and its size .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting the growth of bacteria to reducing inflammation .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Propriétés
IUPAC Name |
4-[2-(ethoxymethyl)pyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-15-10-12-4-3-9-14(12)11-5-7-13-8-6-11/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLIPFPYZMEGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



